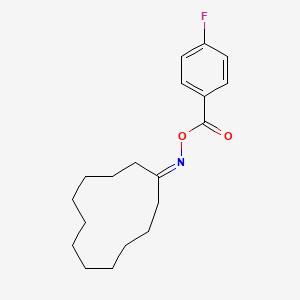

(Cyclododecylideneamino) 4-fluorobenzoate

Description

(Cyclododecylideneamino) 4-fluorobenzoate is a fluorinated benzoate derivative characterized by a cyclododecylideneamino group (a 12-membered cycloalkane linked via an imino group, –NH–) attached to the 4-fluorobenzoate core. This structure combines the electron-withdrawing properties of the fluorine atom with the steric bulk of the cyclododecylidene moiety.

Properties

IUPAC Name |

(cyclododecylideneamino) 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FNO2/c20-17-14-12-16(13-15-17)19(22)23-21-18-10-8-6-4-2-1-3-5-7-9-11-18/h12-15H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSMOSKBBZCJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=NOC(=O)C2=CC=C(C=C2)F)CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Cyclododecylideneamino) 4-fluorobenzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action and implications for future research.

- Molecular Formula : C16H18FNO2

- Molecular Weight : 275.32 g/mol

- CAS Number : 329079-10-9

Structure

The compound features a cyclododecylideneamino group attached to a 4-fluorobenzoate moiety, which contributes to its unique chemical and biological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies conducted on various cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 18.8 |

The compound's ability to inhibit cell proliferation indicates its potential as an anticancer agent. The mechanism of action appears to involve inducing apoptosis and disrupting cell cycle progression.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Interaction : It could modulate receptor activity, leading to altered signaling pathways that promote apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multi-drug resistant strains. Results indicated significant inhibition compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent.

- Cancer Cell Line Research : Research conducted at a leading cancer institute demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models, suggesting effectiveness in vivo.

Future Directions

The promising results regarding the biological activity of this compound warrant further investigation:

- In Vivo Studies : Additional animal studies are needed to evaluate the safety and efficacy of this compound before clinical trials.

- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its effects will aid in optimizing its structure for enhanced activity.

- Combination Therapies : Exploring the use of this compound in combination with existing therapies could improve treatment outcomes for resistant infections and cancers.

Comparison with Similar Compounds

Cyclododecyl 4-Fluorobenzoate

Structure: Cyclododecyl 4-fluorobenzoate () features an ester linkage (–O–) between the cyclododecyl group and the 4-fluorobenzoate. In contrast, the target compound replaces the oxygen with an imino group (–NH–), altering electronic and steric properties. Synthesis: Cyclododecyl 4-fluorobenzoate is synthesized via esterification of 4-fluorobenzoic acid with cyclododecanol, achieving yields >80% . The imino analog likely requires condensation of a cyclododecylideneamine with 4-fluorobenzoyl chloride. Properties:

- Solubility: The cyclododecyl ester exhibits low polarity due to its bulky hydrophobic group, reducing aqueous solubility.

- Thermal Stability: Cyclododecyl esters are thermally stable (decomposition >250°C), while imino esters are prone to hydrolysis under acidic/basic conditions.

Amyl 4-Fluorobenzoate

Structure : A linear pentyl (amyl) chain linked via an ester to 4-fluorobenzoate.

Applications : Used as a photosensitization catalyst in visible light-driven C(sp³)-H fluorinations due to the electron-deficient fluorobenzoate enhancing radical generation .

Comparison :

- Reactivity: The amyl ester’s linear chain offers flexibility, favoring interactions in catalytic systems. The rigid cyclododecylideneamino group in the target compound may hinder such applications but improve binding selectivity in biological targets.

- Biological Activity : Amyl derivatives are less explored in medicinal contexts, whereas cyclododecyl-containing analogs (e.g., pyrimidine derivatives in ) show enhanced cytostatic activity due to improved membrane penetration and target affinity .

Pyrimidine-Based 4-Fluorobenzoate Derivatives

Structure : Compounds like ethyl 4-fluorobenzoate () are incorporated into pyrimidine nuclei at C-6, with fluorophenylalkyl/alkenyl side chains.

Activity :

- Unsaturated side chains (e.g., compound 4E) exhibit superior inhibitory effects (IC₅₀ ~5 µM) compared to saturated analogs (IC₅₀ ~20 µM) due to conformational rigidity enhancing target interactions .

Key Data Table: Comparative Analysis

Mechanistic and Conformational Insights

- Electronic Effects: The imino group in the target compound may act as a weaker electron-withdrawing group compared to ester oxygen, altering charge distribution in the benzoate ring and affecting reactivity in catalytic systems .

- Conformational Rigidity: NOE studies on pyrimidine derivatives () highlight that planar, rigid conformations enhance bioactivity. The cyclododecylideneamino group’s steric bulk may enforce similar rigidity, improving target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.